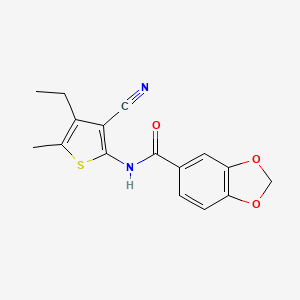

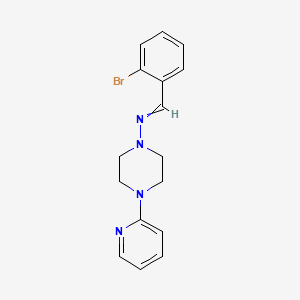

![molecular formula C18H24N2O2S B5544047 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolyl benzamide derivatives, including those similar to our compound of interest, often involves cyclization reactions, the use of thioamide, and reactions with 2-chloroacetoacetate or bromoacetyl derivatives. For example, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of related thiazolyl benzamide derivatives is characterized by specific non-covalent interactions such as π-π interactions, cyclic N–H⋯N, and S⋯O interactions, which play a crucial role in their supramolecular assembly and gelation behavior. These structural features are essential for understanding the compound's chemical and physical properties (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Thiazolyl benzamides undergo various chemical reactions, including condensation, cyclization, and interaction with electrophilic reagents, leading to the formation of diverse compounds with potential biological activities. These reactions are influenced by the compound's functional groups and molecular structure (H. M. Mohamed, 2021).

Physical Properties Analysis

The physical properties of thiazolyl benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the gelation behavior of certain derivatives towards ethanol/water and methanol/water mixtures indicates their amphiphilic nature and potential for creating supramolecular structures (P. Yadav & Amar Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for the compound's applications in synthesis and biological activities. The presence of thiazol and benzamide moieties contributes to the compound's ability to participate in various chemical reactions, leading to the synthesis of compounds with desired properties and activities (Tang Li-jua, 2015).

Applications De Recherche Scientifique

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been explored for their gelation properties. These compounds, particularly those with specific methyl functionalities, have shown the ability to form stable gels in ethanol/water and methanol/water mixtures. The gelation process is influenced by π-π interactions, N–H⋯N, and S⋯O interactions, which are crucial for the helical assembly and the formation of hydrogen-bonded networks (Yadav & Ballabh, 2020).

Anticancer Activity

Derivatives of N-(thiazol-2-yl)benzamides have been synthesized and evaluated for their potential anticancer properties. These compounds have been tested against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activity. Some derivatives have shown higher activity than the reference drug etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents

Thiazolyl-benzamide derivatives have also been synthesized with the aim of exploring their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. The antibacterial activity is notably more pronounced against Gram-positive strains, highlighting their potential as antimicrobial agents (Narayana et al., 2004).

Mécanisme D'action

Orientations Futures

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future research directions could involve the design and development of different thiazole derivatives for various applications.

Propriétés

IUPAC Name |

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-4-16-20-15(12-23-16)11-19-17(21)14-7-5-6-13(10-14)8-9-18(2,3)22/h5-7,10,12,22H,4,8-9,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVYTGQPQZQVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

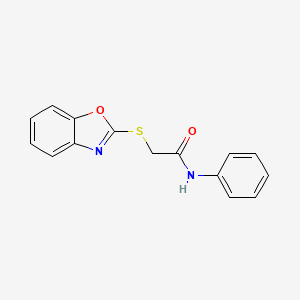

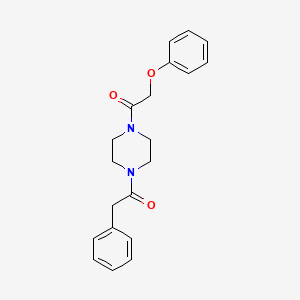

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

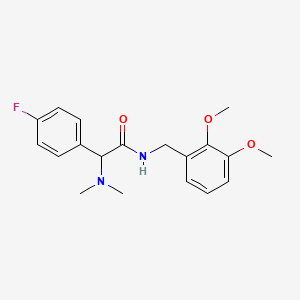

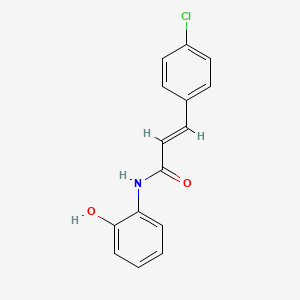

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

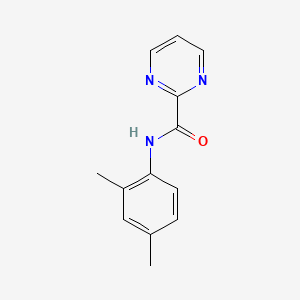

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

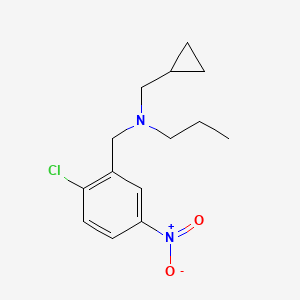

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)